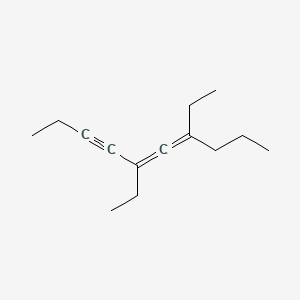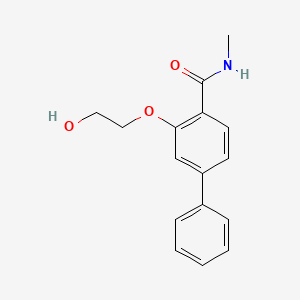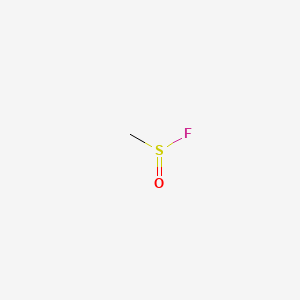![molecular formula C13H22N2O B13954710 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor compound under specific reaction conditions. For example, the precursor may undergo a cyclization reaction in the presence of a base and a solvent, such as ethanol, to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone has several scientific research applications, including:
Pharmacology: Research explores its potential therapeutic applications in treating inflammatory diseases by inhibiting specific kinase pathways.
Biology: The compound is used in studies related to cell signaling and apoptosis.
Industry: It may have applications in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves the inhibition of specific kinases, such as RIPK1. By inhibiting the kinase activity, the compound can block the activation of necroptosis pathways, thereby exerting its therapeutic effects. This inhibition is mediated through the binding of the compound to the kinase active site, preventing substrate phosphorylation and subsequent signaling events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features.
2,8-Diazaspiro[4.5]decan-1-one derivatives: A class of compounds with similar spirocyclic structures and potential kinase inhibitory activity.
Uniqueness
1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is unique due to its specific cyclopropyl substitution, which may confer distinct biological activity and selectivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H22N2O |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
1-(8-cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C13H22N2O/c1-11(16)15-9-6-13(10-15)4-7-14(8-5-13)12-2-3-12/h12H,2-10H2,1H3 |
InChI-Schlüssel |
RCGWWDWIRCYPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2(C1)CCN(CC2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


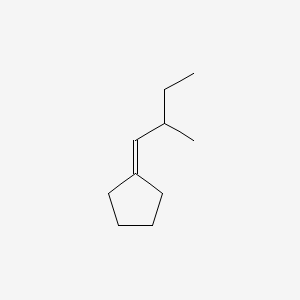


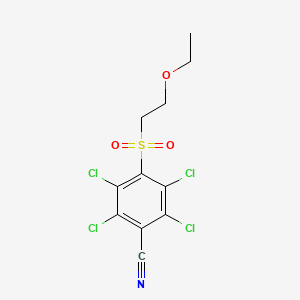
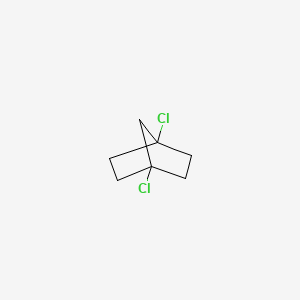
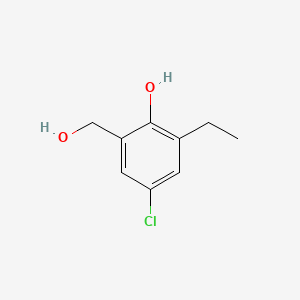
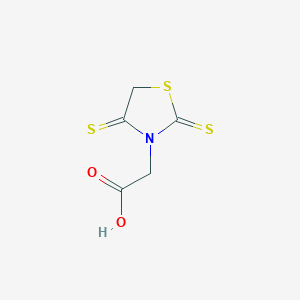


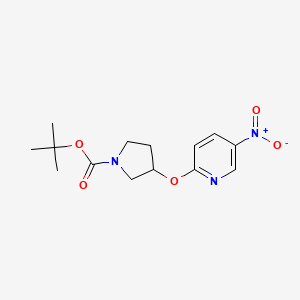
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
